molecular formula C9H11NO B7965697 2-Methyl-2-(pyridin-4-yl)propanal

2-Methyl-2-(pyridin-4-yl)propanal

Cat. No.: B7965697
M. Wt: 149.19 g/mol
InChI Key: OKNKTICXHOFSKZ-UHFFFAOYSA-N
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Description

2-Methyl-2-(pyridin-4-yl)propanal is an organic compound that belongs to the class of aldehydes. It is characterized by a pyridine ring substituted at the 4-position with a 2-methylpropanal group. This compound is significant in organic synthesis and has various applications in pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Methyl-2-(pyridin-4-yl)propanal involves the catalytic asymmetric α-benzylation of aldehydes. This method uses a multifunctional chiral covalent framework (CCOF) catalyst in a heterogeneous way. The integration of chiral BINOL-phosphoric acid and Cu(II)-porphyrin modules into a single COF framework allows for the highly efficient promotion of the intermolecular asymmetric α-benzylation of aldehydes via visible-light induced photothermal conversion .

Industrial Production Methods

In industrial settings, continuous flow synthesis is often employed. This method involves progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (such as 1-propanol) at high temperature. This approach is advantageous due to its shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(pyridin-4-yl)propanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

    Oxidation: 2-Methyl-2-(pyridin-4-yl)propanoic acid.

    Reduction: 2-Methyl-2-(pyridin-4-yl)propanol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-2-(pyridin-4-yl)propanal involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of angiogenesis inhibitors, it acts by inhibiting the formation of new blood vessels, thereby restricting the supply of nutrients to tumors and preventing their growth .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: A simpler analog without the aldehyde group.

    4-Methylpyridine: A positional isomer with the methyl group at the 4-position of the pyridine ring.

    2,4-Dimethylpyridine: Contains two methyl groups at the 2- and 4-positions of the pyridine ring.

Uniqueness

2-Methyl-2-(pyridin-4-yl)propanal is unique due to the presence of both a pyridine ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-methyl-2-pyridin-4-ylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-9(2,7-11)8-3-5-10-6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNKTICXHOFSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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